The table below summarizes the core identifying information found for TRK-IN-16, which is extracted from the patent WO2012034091A1 (compound X-21) [1] [2].
| Property | Description |
|---|---|
| Name | This compound [1] [2] |
| CAS Number | 1365212-81-2 [1] [2] |
| Molecular Formula | C₁₉H₂₀FN₅O [1] [2] |
| Molecular Weight | 353.39 g/mol [1] [2] |
| Description | A potent inhibitor of the Tropomyosin Receptor Kinase (TRK) family [1] [2]. |
| Primary Source | Patent WO2012034091A1 (Compound X-21) [1] [2] |
| Reported Purpose | For research use in TRK-related diseases only [1]. |
While explicit data for this compound is lacking, the established mechanism of TRK inhibitors and the biological role of TRK proteins are well-documented in scientific literature. This context is crucial for understanding what this compound likely targets.
The diagram below illustrates this central TRK signaling pathway, which is hijacked by NTRK fusion proteins in cancer.
The lack of public data suggests that this compound may be a research-grade compound whose detailed profile has not been published in mainstream scientific journals.
The table below summarizes the core technical information for this research compound.
| Property | Description |
|---|---|
| CAS Number | 1365212-81-2 [1] [2] [3] |
| Molecular Formula | C19H20FN5O [1] [2] |
| Molecular Weight | 353.39 g/mol [1] [2] |
| Primary Target | Tropomyosin Receptor Kinase (TRK) family [1] [2] |
| Source | Extracted from patent WO2012034091A1, compound X-21 [1] [2] |
| Potential Applications | Research into TRK-related diseases, primarily cancers involving NTRK gene fusions [1] [4] [5] |
| Storage | -20°C [2] [3] |
This compound acts on the TRK family of receptor tyrosine kinases. The diagram below illustrates the key steps in TRK signaling and the compound's inhibitory role.
This compound inhibits neurotrophin-induced TRK signaling, blocking downstream pathways that drive cell proliferation and survival.
The TRK family includes TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes [6] [5]. They are activated by specific neurotrophins and control crucial cellular processes. In certain cancers, genetic rearrangements can lead to NTRK gene fusions, producing constitutively active TRK fusion proteins that drive uncontrolled tumor growth [4] [5]. This compound is designed to block the activity of these oncogenic TRK proteins.
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) critical in nervous system development and function. The table below summarizes the core characteristics of the TRK family members [1].
| Receptor | Gene | Primary Ligand | Key Physiological Roles | Oncogenic Mechanism |
|---|---|---|---|---|
| TRKA | NTRK1 | Nerve Growth Factor (NGF) | Neuronal survival, differentiation, pain perception [1] | NTRK gene fusions (e.g., TPM3-NTRK1) [1] |
| TRKB | NTRK2 | Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-4 (NT-4) [1] | Synaptic plasticity, memory, appetite regulation [1] | Overexpression in aggressive tumors (e.g., neuroblastoma with MYCN amplification) [1] |
| TRKC | NTRK3 | Neurotrophin-3 (NT-3) [1] | Neuronal development, coordination [1] | NTRK gene fusions (e.g., ETV6-NTRK3) [1] |
Upon ligand binding, TRK receptors dimerize and undergo autophosphorylation of their intracellular tyrosine residues. This creates docking sites for adaptor proteins (e.g., Grb2, Shc) that activate key downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation [1] [2].
The diagram below illustrates the core TRK signaling pathway and its key downstream effects.
Targeting oncogenic TRK signaling, especially from NTRK gene fusions, has led to the development of small-molecule inhibitors. These are classified based on their binding mode to the kinase domain [1].
| Inhibitor Type | Binding Mechanism | Features | Example Inhibitors |
|---|---|---|---|
| Type I | Binds to the active kinase conformation (ATP-binding pocket) | ATP-competitive; most common among clinical inhibitors [1] | Larotrectinib, Entrectinib [1] |
| Type II | Binds to ATP-pocket and adjacent allosteric site | ATP-noncompetitive/pseudocompetitive [1] | |
| Type III | Binds outside the ATP-pocket (kinase domain) | True allosteric inhibitor; potential for high isoform selectivity [1] | |
| Type IV | Binds outside the kinase domain |
Despite the high efficacy of first-generation TRK inhibitors (Larotrectinib and Entrectinib), acquired resistance often develops. Key on-target resistance mechanisms involve mutations in the NTRK kinase domain that sterically hinder drug binding [1]:
Second-generation inhibitors (e.g., Selitrectinib, Repotrectinib) were designed to overcome resistance from solvent-front and gatekeeper mutations, though they may have limited activity against xDFG mutations [1].
For researchers characterizing compounds like Trk-IN-16, here are core methodologies based on standard practices in the field.
1. In Vitro Kinase Activity Assay
2. Cell-Based Proliferation/Viability Assay
3. Western Blot Analysis of Pathway Modulation
4. Analysis of TRK Inhibitor Selectivity A key goal in modern drug design is to achieve high selectivity to avoid off-target toxicities. The recent development of zidesamtinib, a highly selective ROS1 inhibitor designed to avoid TRK family inhibition, underscores this principle. Its selectivity helps prevent TRK-related CNS adverse events seen with earlier dual TRK/ROS1 inhibitors [4]. The following diagram outlines a standard workflow for profiling a candidate TRK inhibitor.
The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are transmembrane receptor tyrosine kinases crucial for neuronal development, survival, and function [1]. They are activated by neurotrophins: NGF (TRKA), BDNF (TRKB), and NT3 (TRKC) [1].
TRK fusions are the primary oncogenic drivers, creating constitutively active fusion proteins that promote cell proliferation and survival [1]. These fusions are found across many cancer types, often at low prevalence, but are defining features of certain rare tumors, such as secretory breast carcinoma and mammary analogue secretory carcinoma [1].
First-generation TRK inhibitors have demonstrated the clinical validity of targeting this pathway. Research now focuses on next-generation inhibitors, like neladalkib, designed to overcome resistance mutations and improve selectivity [2] [3].
The table below summarizes key efficacy data for an investigational ALK/TRK inhibitor from the ALKOVE-1 trial, illustrating the kind of data generated in clinical studies for these agents.
| Patient Population | Overall Response Rate (ORR) | Intracranial ORR (IC-ORR) | Key Resistance Mutation (G1202R) ORR |
|---|---|---|---|
| TKI Pre-treated (All) | 31% (79/253) [2] | 32% (29/92) [2] | 68% (32/47) [2] |
| Lorlatinib-naïve | 46% (29/63) [2] [3] | 63% (15/24) [2] [3] | 83% (10/12) [2] [3] |
| TKI-naïve | 86% (Preliminary, n=44) [3] | 78% (n=9) [3] | Not Reported |
A key area of innovation is selectivity. Neladalkib was engineered to be ALK-selective and TRK-sparing, aiming to reduce TRK-related neurological side effects while maintaining anti-tumor activity [2] [3]. Its safety profile showed low rates of dose reduction and discontinuation due to adverse events [3].
For a researcher designing studies on a novel TRK inhibitor, the following methodologies from recent literature are relevant.
In Vitro Kinase Assays: The core method for evaluating inhibitor potency involves assessing IC₅₀ values against purified TRKA, TRKB, and TRKC kinases, as well as a broad panel of other kinases to establish selectivity [1].
Cellular Proliferation/Survival Assays: These tests determine the inhibitor's efficacy in cell lines driven by NTRK fusions and those that are fusion-negative. Viability is often measured using assays like CellTiter-Glo [1].
Mechanistic & Signaling Analysis: Western blotting is used to detect inhibition of TRK autophosphorylation and downstream signaling pathways (MAPK/ERK, PI3K/AKT) in treated cell lines [1].
Advanced Optogenetics: Innovative tools like NIR-light-regulated opto-kinases allow for precise, reversible control of TRK signaling with high spatiotemporal resolution, useful for dissecting complex signaling dynamics [4].
The diagram below illustrates the canonical TRK signaling pathway, which is activated by neurotrophin binding and drives key oncogenic processes.
Canonical TRK signaling pathway activation and downstream effects.
Based on the current landscape, here are key considerations for developing a novel TRK inhibitor like Trk-IN-16:
The table below summarizes the core quantitative and descriptive data available for TRK-IN-16:
| Property | Description |
|---|---|
| CAS Number | 1365212-81-2 [1] [2] |
| Molecular Formula | C₁₉H₂₀FN₅O [1] [2] |
| Molecular Weight | 353.39 g/mol [1] [2] |
| Primary Target | Tropomyosin Receptor Kinase (TRK) [1] [2] |
| Biological Description | Potent TRK inhibitor; potential for research of TRK-related diseases [1] [2] |
| Source Patent | WO2012034091A1 (Compound X-21) [1] [2] |
| Related Commercial Products | HY-146522 (MedChemExpress); T61247 (TargetMol) [1] [2] |
To contextualize the research application of this compound, it is important to understand the signaling pathways it modulates. The diagram below illustrates the key pathways regulated by TRK receptors.
TRK Signaling Pathways and Cellular Effects
| Method Category | Specific Method | Application / Outcome Measured | Example Context from Literature |
|---|---|---|---|
| In Vivo Animal Models | Rodent models of neurodegenerative diseases, nerve injury, or cancer. | Measurement of behavioral improvements (motor, cognitive), tumor size reduction, or histological analysis of neuronal survival/regeneration. [1] [2] | Testing Trk agonists in a mouse model of desiccating stress to the eye. [2] |
| In Vivo Administration | Intraperitoneal (IP) or subcutaneous (SC) injection; oral gavage. | Assessment of compound bioavailability and efficacy in reaching target tissues. [2] | Small molecule Trk agonists are pursued for their more robust pharmacokinetic (PK) profiles. [2] |
| Cell-Based Viability Assays | Assays using Trk-transfected cell lines (e.g., HeLa, HEK293, NIH3T3). | Screening for Trk agonism/antagonism by measuring cell survival/differentiation in presence or absence of neurotrophins. [2] | Fixed-dose cell survival assays to identify Trk agonists and neurotrophin potentiators. [2] |
| Analysis of Signaling Pathways | Western blotting, immunostaining for phosphorylated proteins. | Evaluation of downstream pathway activation (e.g., RAS-ERK, PI3K-AKT, PLCγ-PKC) upon Trk activation. [3] [4] | Studied in PC12 cells; Trk activation leads to phosphorylation of key tyrosine residues (e.g., Y490, Y785 in TrkA) and subsequent pathway engagement. [3] [4] |
| Compound Design Strategy | Cyclo-organopeptides mimicking neurotrophin "hot loops". | Aims to create stable, selective, low molecular mass compounds with improved PK profiles over protein-based neurotrophins. [2] | Design of Tavilermide (D3), a cyclo-organopeptide NGF potentiator that reached Phase 3 clinical trials for dry eye disease. [2] |
For a comprehensive research approach, the following workflow outlines key stages from initial compound testing to in vivo validation. The diagram below illustrates the logical sequence and decision points.
Based on the methodologies summarized in the table, here are more detailed protocols for core experiments:
Cell-Based Viability and Screening Assay
Analysis of Trk Signaling Pathways
Given the lack of specific data on Trk-IN-16, you may need to take the following steps to acquire the information you need:
For a new compound, determining solubility is a foundational step. The table below summarizes the core methods you can employ.
| Method Type | Key Principle | Typical Application | Key Considerations |
|---|---|---|---|
| Equilibrium Concentration (EqC) [1] | Suspension equilibrated, sampled, filtered, and concentration analyzed (e.g., by HPLC). | Gold standard for thermodynamic solubility; used in late development. | Considered laborious and time-consuming but highly accurate [1]. |
| Temperature Variation (TV) [1] | A suspension of known composition is heated until the last crystal dissolves (clear point). | Efficiently establishes temperature-dependent solubility curves. | Faster than EqC; the clear point temperature corresponds to solubility for a given concentration [1]. |
| Solvent Addition (SA) [1] | A suspension is diluted with solvent at constant temperature until the clear point is reached. | Ideal for solubility measurement at a constant temperature or for systems with low temperature dependence [1]. | Provides the clear point composition [1]. |
| Backgrounded Membrane Imaging (BMI) [2] | A sample is filtered; insoluble particles captured on a membrane are imaged and analyzed. | High-throughput kinetic solubility screening during early drug discovery. | Requires very small sample volumes (as little as 25 µL); provides data on particle count and morphology [2]. |
| CheqSol | An automated titration method that chases equilibrium by adjusting pH to cause dissolution or precipitation. | Provides highly accurate intrinsic solubility for ionizable compounds [3]. | Best for mono- and di-protic compounds with known pKa values [3]. |
The experimental workflow for these methods generally follows a common pattern, which can be adapted based on the specific technique chosen.
In the absence of specific data, a conservative, risk-based approach to storage is recommended. The following protocol is aligned with ICH guidelines [4] [5] and should be treated as a starting point.
Based on standard practices for investigational small molecules, begin stability testing under the following conditions [6] [4] [5]. Note: Your experimental data will determine the final, definitive storage conditions.
| Study Type | Storage Condition | Minimum Duration for Assessment | Purpose |
|---|---|---|---|
| Long-Term | -20°C ± 5°C (desiccated) | 6-12 months | To establish the primary shelf life and recommended storage condition. |
| Accelerated | 5°C ± 3°C | 6 months | To evaluate the impact of short-term excursions and support a tentative shelf life. |
| Stress Testing | e.g., 25°C, 40°C, various humidity levels, photostability | Variable | To understand degradation pathways and validate stability-indicating analytical methods [4]. |
The table below summarizes key TRK inhibitors discussed in the literature, illustrating the focus of current research.
| Inhibitor Name | Stage of Development | Key Characteristics & Notes | Primary References |
|---|---|---|---|
| Larotrectinib | FDA-Approved (1st Gen) | Highly selective; shows long durability and manageable safety in TRK fusion cancers. [1] [2] | [1] [2] |
| Entrectinib | FDA-Approved (1st Gen) | Multikinase inhibitor also targeting ROS1 and ALK. [2] | [2] |
| Repotrectinib | FDA-Approved (2nd Gen) | Designed to overcome resistance to first-generation inhibitors (e.g., solvent-front mutations). [2] | [2] |
| Selitrectinib (LOXO-195) | Phase II Clinical Trials (2nd Gen) | Macrocycle-based inhibitor active against gatekeeper and solvent-front mutations. [3] | [3] |
| Zurletrectinib, SIM1803-1A, PBI-200 | Phase I Clinical Trials / Preclinical | Next-generation inhibitors in early development, some with improved brain penetrance. [2] | [2] |
While specific protocols for Trk-IN-16 are unavailable, published research on other TRK inhibitors reveals standard methodologies used in the field. The following workflow visualizes a typical experimental pathway for characterizing a novel TRK inhibitor.
The corresponding methodologies for these key experiments are generally conducted as follows [4]:
Given its absence from the published literature, this compound is likely a research compound available through commercial chemical suppliers. To find the specific application notes you need, I suggest the following steps:
The table below summarizes all identifiable information for TRK-IN-16 from the search results.
| Property | Description |
|---|---|
| Identifier | This compound (Compound X-21 from patent WO2012034091A1) [1] |
| CAS Number | 1365212-81-2 [1] |
| Molecular Formula | C₁₉H₂₀FN₅O [1] |
| Molecular Weight | 353.39 g/mol [1] |
| Biological Activity | Potent inhibitor of Tropomyosin Receptor Kinase (TRK) [1] |
| Research Application | Potential for research of TRK-related diseases [1] |
| Key Limitation | No published data on potency (IC50), selectivity, or cellular/animal model efficacy was available in the search results. |
Given the lack of specific data for this compound, the following workflow outlines the standard experiments required to fully characterize a novel TRK inhibitor. You can use this as a protocol guide to generate the necessary application notes for this compound.
The diagram below maps this multi-stage characterization process:
This initial stage aims to confirm the compound's direct interaction with the TRK kinases and its functional effects in cells [2].
Experiment 1.1: Biochemical Kinase Assay
Experiment 1.2: Selectivity Screening
Experiment 1.3: Cell-Based Viability and Pathway Inhibition
This stage tests the efficacy and pharmacokinetics of the compound in a live animal model [5].
Experiment 2.1: Pharmacokinetics (PK) Study
Experiment 2.2: Efficacy in Xenograft Models
To provide context for the experiments above, the diagram below illustrates the key TRK signaling pathways and the point of inhibition for compounds like this compound [2] [4] [3].
The lack of public data on this compound presents both a challenge and an opportunity.
While specific data on Trk-IN-16 is lacking, research on TRK inhibitors more broadly is well-established, particularly for treating tumors with NTRK gene fusions [1]. This is a recognized oncogenic driver across many cancer types. The general workflow for evaluating a TRK inhibitor like larotrectinib in a research setting is summarized below.
Since protocols for this compound are not available, the table below summarizes efficacy data from clinical trials of approved TRK inhibitors, which serve as benchmarks for evaluating new compounds like this compound [2] [1].
| Drug Name | Trial Phase | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Key Tumor Types Studied |
|---|
| Larotrectinib | Pooled Phase 1/2 | 77% (All patients) 90% (Pediatric) 68% (Adult) [2] | 59 months [2] | Various TRK fusion-positive solid tumors | | TRK Inhibitors (Class) | Basket Trial Analysis | Varies by drug & tumor type [1] | Not specified | Tumors with NTRK, ROS1, ALK fusions [1] |
For a new TRK inhibitor, initial characterization would follow a multi-step process. The workflow below outlines a generalized protocol for high-throughput kinome profiling, adapted from platforms like the PamStation12 used to characterize kinase inhibitor activity and specificity [3].
This experimental workflow is typically executed using specialized data analysis applications like KinoViz, an R Shiny tool that allows researchers to upload raw data, perform normalization, and generate interactive visualizations without needing advanced coding skills [3].
As specific protocols for this compound are not publicly available, here is practical guidance for researchers:
When documenting your findings with this compound, ensure to:
The tropomyosin receptor kinase (TRK) family represents a class of transmembrane receptor tyrosine kinases that play crucial roles in regulating synaptic strength and plasticity within the mammalian nervous system. These receptors, comprising TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3), control essential cellular processes including differentiation, proliferation, survival, and apoptosis through multiple signaling cascades [1] [2]. Beyond their neurological functions, TRK receptors have gained significant attention in oncology due to their involvement in various cancers. Oncogenic TRK fusion proteins result from chromosomal rearrangements that link the kinase domain of TRK receptors to various N-terminal partner proteins, leading to constitutive ligand-independent activation and oncogenic transformation [3]. These fusions occur in diverse cancer types, including secretory breast carcinoma, mammary analogue secretory carcinoma of the salivary gland, pediatric gliomas, and certain forms of thyroid cancer, making them attractive therapeutic targets for precision medicine approaches.
The development of TRK inhibitors like TRK-IN-16 represents a promising strategy for targeting cancers harboring TRK alterations. This compound is a potent inhibitor of TRK kinases that has been described in patent literature (WO2012034091A1, compound X-21) [4]. As a selective ATP-competitive inhibitor, this compound binds to the kinase domain of TRK receptors, blocking their catalytic activity and subsequent downstream signaling. With a molecular weight of 353.39 g/mol and the chemical formula C19H20FN5O, this compound has demonstrated potential for research into TRK-related diseases [4]. The following application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound using various biochemical and cell-based assay techniques, enabling researchers in both academic and pharmaceutical settings to characterize TRK inhibition comprehensively.
TRK receptors share a common structural organization consisting of an extracellular ligand-binding domain with distinctive structural motifs including leucine-rich repeats, two cysteine-rich clusters, and two immunoglobulin-like domains, all essential for specific ligand recognition [3] [5]. This is followed by a single transmembrane helix and a conserved intracellular tyrosine kinase domain that catalyzes phosphoryl transfer to downstream substrates [1] [3]. The three TRK family members exhibit distinct ligand specificities: TRKA binds nerve growth factor (NGF) with high affinity, TRKB preferentially binds brain-derived neurotrophic factor (BDNF) and neurotrophin-4 (NT-4), while TRKC primarily binds neurotrophin-3 (NT-3) [1] [2]. This selective binding is crucial for activating specific downstream signaling cascades that mediate diverse biological responses, from neuronal survival and differentiation to synaptic plasticity.
The activation mechanism of TRK receptors follows a paradigm common to receptor tyrosine kinases. Ligand-induced dimerization brings two receptor monomers into proximity, enabling trans-autophosphorylation of specific tyrosine residues within the activation loop of the kinase domain [3]. This phosphorylation event enhances catalytic activity and creates docking sites for adapter proteins through phosphorylation of specific motifs: the NPXY motif (Y490 in TRKA) in the juxtamembrane domain and the YLDIG motif (Y785 in TRKA) in the carboxy-terminal region [3]. These phosphorylated tyrosine residues serve as recruitment sites for SRC homology domain 2 (SH2) and phosphotyrosine binding domain (PTB) containing proteins, initiating complex intracellular signaling networks.
Table 1: Major TRK Signaling Pathways and Their Cellular Functions
| Signaling Pathway | Key Adaptor Proteins | Downstream Effectors | Cellular Outcomes |
|---|---|---|---|
| RAS/MAPK Pathway | SHC, GRB2, SOS | RAS, RAF, MEK, ERK | Cell differentiation, proliferation, gene expression |
| PI3K/AKT Pathway | GAB1, PI3K | AKT, mTOR | Cell survival, metabolism, growth regulation |
| PLC-γ Pathway | PLC-γ | IP3, DAG, PKC | Calcium release, synaptic plasticity, gene expression |
The RAS/MAPK pathway is initiated when SHC adapter proteins bind to phosphorylated NPXY motifs on activated TRK receptors, recruiting GRB2 and the guanine nucleotide exchange factor SOS [3]. This leads to GTP-loading of RAS, initiating a phosphorylation cascade through RAF, MEK, and ultimately ERK kinases. Activated ERK translocates to the nucleus where it regulates transcription factors controlling genes involved in cell growth and differentiation [3]. The PI3K/AKT pathway is similarly activated through recruitment of SHC and GRB2, which signal through the intermediary GAB1 to stimulate PI3K activity. This results in phosphorylation of membrane lipids that recruit and activate AKT through its pleckstrin homology domain [3]. AKT then phosphorylates numerous substrates to promote cell survival and inhibit apoptosis. Additionally, PLC-γ binds directly to phosphorylated TRK receptors and becomes activated through tyrosine phosphorylation, leading to generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mediate calcium release and protein kinase C activation, respectively [6].
The NFAT-beta-lactamase reporter assay represents a robust, high-throughput compatible method for assessing TRK pathway activation and inhibition in cellular contexts. This assay leverages the fact that TRK activation ultimately leads to calcium release and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells) [6]. The principle involves stable integration of full-length human TRKA, TRKB, or TRKC cDNAs into Chinese hamster ovary (CHO-K1) cells containing an NFAT-responsive beta-lactamase reporter gene. When neurotrophins bind to their cognate TRK receptors, they initiate signaling cascades that activate PLC-γ, generating IP3 and mediating calcium release, which in turn activates NFAT translocation to the nucleus [6]. This translocation drives the expression of the beta-lactamase reporter enzyme, whose activity can be quantified using FRET-based substrates.
The beta-lactamase substrate CCF4-AM is a fluorogenic compound that enters cells passively and is cleaved by beta-lactamase. In its intact state, CCF4-AM exhibits fluorescence resonance energy transfer (FRET) between its coumarin and fluorescein moieties, resulting in green emission (~530 nm) when excited at ~406 nm. Cleavage by beta-lactamase disrupts this FRET, causing a spectral shift to blue emission (~460 nm) [6]. The ratio of blue to green fluorescence therefore provides a quantitative measure of TRK pathway activation, with higher ratios indicating greater receptor activity. This assay system has been rigorously validated with cognate neurotrophins, known TRK inhibitors, and TRK-specific RNAi oligonucleotides, demonstrating its specificity and utility for identifying and characterizing TRK modulators [6].
Table 2: Comparison of Cellular Assay Methods for TRK Inhibition Studies
| Assay Method | Detection Principle | Throughput Capacity | Key Advantages | Limitations |
|---|---|---|---|---|
| NFAT-Beta-Lactamase Reporter | FRET-based substrate cleavage | High (384-well format) | Homogeneous format, temporal resolution, robust Z'-factors | Indirect measurement of kinase activity |
| Phospho-Receptor ELISA | Immunoassay for phosphorylated tyrosine residues | Medium | Direct target engagement measurement, quantitative | Requires specific antibodies, multiple washing steps |
| FRET Dimerization Assay | Fluorescence resonance energy transfer between labeled receptors | Low to medium | Direct monitoring of receptor oligomerization, real-time kinetics | Specialized instrumentation, protein labeling requirements |
| Western Blot Analysis | Immunodetection of phosphorylated signaling proteins | Low | Pathway mapping capability, well-established | Semi-quantitative, low throughput |
Quantitative FRET assays provide valuable insights into the biophysical mechanisms of TRK receptor activation and inhibition. Unlike reporter gene assays that measure downstream signaling events, FRET directly monitors receptor-receptor interactions in live cells, offering real-time kinetic data on dimerization processes. For TRK receptors, studies have revealed that TrkB forms stable dimers even in the absence of ligand (Kdiss = 12 ± 2 rec/μm²), with neurotrophin binding inducing conformational changes and further stabilizing these dimers [5]. Different neurotrophins (BDNF, NT-3, and NT-4) promote distinct TrkB dimer configurations and stabilities, providing a potential mechanism for ligand-biased signaling where different ligands activating the same receptor yield different biological outcomes [5].
The experimental approach involves transfecting cells with TRK receptors tagged with appropriate fluorophore pairs (e.g., mTurquoise and YFP) and using fully quantified spectral imaging FRET (FSI-FRET) to determine two-dimensional donor and acceptor concentrations in the plasma membrane along with FRET efficiency [5]. Cells are subjected to reversible osmotic stress in hypo-osmotic media to remove membrane ruffles or folds, enabling accurate quantification of donor and acceptor concentrations. After equilibration with ligands or inhibitors, complete emission spectra are acquired using a two-photon microscope equipped with spectral detection capabilities. The measured FRET efficiency is corrected for proximity FRET and fit to a monomer-dimer equilibrium model to determine the two-dimensional dissociation constant (Kdiss) and the structural parameter intrinsic FRET (Ẽ) [5]. This methodology can be applied to study how inhibitors like this compound affect both basal and ligand-induced TRK dimerization, providing mechanistic insights beyond simple catalytic inhibition.
Day 1: Cell Seeding and Compound Treatment
Day 1: Ligand Stimulation and Reporter Detection
Day 1: Fluorescence Detection and Data Analysis
Kinase Reaction Setup
TRK Inhibition Assay
Detection and Analysis
For radiometric assays:
For luminescence-based detection:
For quantitative analysis:
When evaluating this compound using the described protocols, researchers should employ comprehensive data analysis approaches to fully characterize compound efficacy and specificity. The NFAT-beta-lactamase reporter assay typically yields robust Z'-factor values >0.5, indicating excellent assay quality for high-throughput screening [6]. For this compound potency determination, dose-response curves should be generated with at least 10 data points spanning a 10,000-fold concentration range, with testing performed in triplicate to ensure statistical reliability. The calculated IC₅₀ values provide a measure of cellular potency, but researchers should note that these values can be influenced by cellular permeability, efflux mechanisms, and compound metabolism. To confirm direct target engagement, follow-up biochemical kinase assays are essential, as they measure inhibition in a cell-free system without confounding cellular factors.
Selectivity profiling represents a critical step in characterizing this compound. While this compound is described as a potent TRK inhibitor, comprehensive evaluation should include testing against related kinase families, particularly other receptor tyrosine kinases with structural similarities to TRK receptors. The use of a panel of NFAT-bla cell lines expressing different TRK isoforms (TRKA, TRKB, and TRKC) enables direct assessment of isoform selectivity [6]. Additionally, counter-screening against parental NFAT-bla cells without TRK expression controls for off-target effects on the reporter system itself. For advanced characterization, researchers should consider implementing more physiologically relevant models, such as primary neurons or cancer cell lines endogenously expressing TRK receptors or harboring oncogenic TRK fusions, to validate activity in disease-relevant contexts.
Table 3: Troubleshooting Guide for TRK Inhibition Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Z'-factor in reporter assay | High background signal, low stimulation window | Optimize neurotrophin concentration, extend serum starvation period, confirm receptor expression |
| Shallow dose-response curves | Non-specific binding, compound solubility issues | Include detergent in assay buffer, use fresh DMSO stocks, verify compound integrity |
| High variability in FRET assays | Uneven transfection efficiency, membrane morphology issues | Implement stable cell lines, optimize osmotic shock conditions, increase replicate number |
| Discrepancy between cellular and biochemical IC₅₀ | Cellular permeability issues, efflux transporters, compound metabolism | Assess cellular accumulation, use efflux transporter inhibitors, measure compound stability |
| Incomplete inhibition at high compound concentrations | Non-specific binding, off-target effects, compound aggregation | Include appropriate controls, test in selectivity panels, add carrier protein |
Assay optimization is crucial for obtaining reliable data with this compound. For cellular reporter assays, key parameters requiring optimization include cell passage number (maintaining consistent receptor expression levels), serum starvation duration (typically 12-16 hours to reduce background signaling), and neurotrophin concentration (dose-response characterization to establish EC₈₀ values) [6]. The quality of neurotrophin preparations significantly impacts assay performance; bioactive neurotrophins should be aliquoted to avoid freeze-thaw cycles and stored at -80°C in carrier protein-containing buffers to prevent adsorption. For biochemical assays, the ATP concentration should be carefully selected based on the KMapp for each TRK isoform, typically testing inhibition at ATP concentrations near the physiological range (1 mM) and at KM to understand competitive mechanisms.
When working with this compound specifically, researchers should note that as a controlled substance in some territories, proper compound handling and documentation procedures must be followed [4]. The compound should be prepared as concentrated DMSO stocks (typically 10-50 mM), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C under desiccated conditions. For cellular assays, the final DMSO concentration should be kept constant (typically ≤0.1%) across all treatment groups, including controls. When transitioning to in vivo studies, researchers should consult the available patent literature (WO2012034091A1) for guidance on formulation approaches that have demonstrated efficacy in animal models of TRK-driven diseases [4].
The table below summarizes common problems, their potential causes, and recommended actions based on general laboratory principles for handling compounds with low solubility.
| Problem / Symptom | Potential Causes | Recommended Action |
|---|---|---|
| Low Aqueous Solubility | High hydrophobicity of the compound [1]. | Use a cosolvent system (e.g., PEG 200 + water) to increase solubility [1]. |
| Emulsion Formation during LLE | Sample contains surfactant-like molecules (proteins, lipids) [2]. | Prevention: Gently swirl the separatory funnel instead of shaking. Resolution: Add brine (salting out), filter through a glass wool plug, use centrifugation, or add a small amount of a different organic solvent [2]. | | High Background Signal | Compound or buffer interacting with assay dye; compound aggregation [3]. | Perform a compound/dye titration to optimize ratios; screen different buffer conditions; consider repurifying the compound [3]. | | Irreproducible Results | Manual processing steps; compound adsorption to surfaces; partial precipitation. | Transition to a supported liquid extraction (SLE) technique for better robustness; ensure consistent mixing and temperature control [2]. |
Cosolvency is one of the most widely used and effective strategies to overcome the challenge of low aqueous solubility. This technique involves adding a water-miscible organic solvent (the cosolvent) to the aqueous medium, which modifies the solvent properties to favor solute-solvent interactions [1].
Method for Determining Solubility in a Cosolvent System (e.g., PEG 200 + Water)
This protocol is adapted from a thermodynamic study on the solubility of Triclocarban and can be applied to this compound [1].
Understanding the biological target of this compound is crucial for researchers. The diagram below illustrates the key TRK signaling pathway, which is implicated in cell proliferation and survival in various cancers [4].
This context is vital for designing cellular or in-vivo experiments, even when addressing physicochemical issues like solubility.
The table below summarizes the key chemical properties and storage recommendations for TRK-IN-16 based on current supplier data.
| Property | Specification |
|---|---|
| CAS Number | 1365212-81-2 [1] [2] |
| Molecular Formula | C₁₉H₂₀FN₅O [1] [2] |
| Molecular Weight | 353.39 g/mol [1] [2] |
| Recommended Storage (Powder) | -20°C for 3 years [1] |
| Recommended Storage (Solution) | -80°C for 1 year [1] |
| Shipping Conditions | On blue ice or at ambient temperature [1] |
Here are answers to common questions based on the available data:
What is the best way to store a stock solution of this compound for long-term use? It is recommended to store this compound solutions at -80°C, where they can be stable for up to one year. For short-term storage of frequently used solutions, the supplier suggests that the powder form is stable for three years at -20°C, but the stability of solutions at this higher temperature is not specified [1].
What solvents are recommended for preparing this compound solutions? The search results do not provide explicit solubility data or recommended solvents for this compound. One source mentions that common co-solvents like DMSO, PEG300, and Tween 80 are available for purchase for use in formulation protocols [1]. Preliminary solubility testing in standard solvents is advised.
Is there a known protocol for creating an in vivo dosing formulation? One supplier provides a sample in vivo formulation calculation for reference. The example uses a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O to achieve a working concentration of 2 mg/mL [1]. This is a generic example, and the exact protocol should be optimized for your specific experimental needs.
The following workflow outlines a recommended approach for handling this compound, especially in the absence of comprehensive stability data.
Given the lack of specific data, here are critical points to consider for your experiments:
Since quantitative data for Trk-IN-16 is not publicly available, the following guide outlines the critical experiments and common pitfalls. Researchers will need to determine the specific optimal concentrations for their unique experimental contexts.
Essential Experimental Protocols
The table below summarizes core experiments for characterizing this compound [1] [2]:
| Experiment Objective | Key Methodology | Critical Parameters & Measurements |
|---|---|---|
| Cellular Potency (IC₅₀) [1] | Cell-based reporter assay (e.g., NFAT-bla) or viability assay using engineered cell lines expressing TRK kinases. | Dose-response curves, IC₅₀ calculation, Z'-factor for assay quality. |
| Selectivity Profiling | Test against a panel of kinase assays (e.g., TRKA, B, C, and other related kinases like ALK, ROS1) [3]. | IC₅₀ values for each kinase; selectivity fold-change compared to primary target. |
| Target Engagement | Western blot analysis of phospho-TRK and key downstream signaling nodes (e.g., pERK, pAKT) in relevant cancer cell lines [4]. | Reduction in phosphorylation levels relative to total protein and vehicle control. |
| Anti-proliferative Activity | Cell Titer-Glo or similar ATP-based viability assay in NTRK-fusion positive vs. negative cell lines over 3-7 days. | IC₅₀ values (potency) and maximal inhibition (efficacy). |
Q1: What is a typical starting concentration range for this compound in cell-based assays? A definitive range has not been established. A rational approach is to begin with a broad dose-response curve (e.g., 1 nM to 10 µM) based on its reported nM-level potency. Use the resulting IC₅₀ from your initial potency assay (e.g., phospho-TRK inhibition) to inform concentrations for subsequent functional assays [1] [2].
Q2: The inhibitor shows no effect in our cellular model. What could be wrong?
Q3: We observe high cytotoxicity in our control cell lines. Is this on-target or off-target? This likely indicates off-target effects. To investigate:
Q4: How can we model the binding of this compound to anticipate resistance?
To better understand the experimental context, the following diagram outlines the core TRK signaling pathway and a general workflow for inhibitor testing, which applies to compounds like this compound.
I hope this structured framework provides a solid foundation for building your technical support resources. Should you obtain specific data on this compound, this template can be easily populated with concrete values and findings.
A compound's ability to cross cell membranes is primarily influenced by its physicochemical properties. The table below summarizes the main factors that can limit permeability, which are highly relevant for kinase inhibitors like Trk-IN-16 [1].
| Factor | Relationship with Permeability | Potential Issue for this compound |
|---|---|---|
| Lipophilicity | Positive correlation; more lipophilic compounds generally have higher permeability [1]. | Low lipophilicity could be a primary cause of poor permeability. |
| Hydrogen Bond Capacity | Negative correlation; too many H-bond donors/acceptors can reduce permeability [1]. | High hydrogen bond count may hinder membrane diffusion. |
| Molecular Size | Negative correlation; larger molecules diffuse more slowly [1]. | A large molecular weight could be a contributing factor. |
| Efflux Transport | Involvement of efflux pumps (e.g., P-glycoprotein) can actively export compounds, reducing intracellular concentration [1]. | Could be a factor even if intrinsic permeability is good. |
To pinpoint the issue, you can use the following standard assays to measure and characterize the permeability of this compound.
| Method | Description & Application | Key Output |
|---|---|---|
| Cell-Based Assays (Caco-2, MDCK) | The most common methods using cell monolayers to model transport across biological barriers. They can distinguish between passive diffusion and active efflux [1]. | Apparent Permeability (Papp), Efflux Ratio (B to A / A to B) |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | A higher-throughput, cell-free assay that uses an artificial membrane to measure pure passive transcellular permeability [1]. | Apparent Permeability (Papp) |
| In Silico Prediction | Computational models that estimate permeability based on the compound's chemical structure. Useful for early-stage screening and guiding chemical design [1] [2]. | Predicted Permeability |
The following workflow outlines a strategic approach to diagnose and overcome permeability issues:
If testing confirms that this compound has poor permeability, here are potential strategies for structural optimization:
The "off-target" effects of a drug can be divided into two categories: true off-target effects (action on unrelated proteins) and on-target, off-organ effects (unwanted side effects from inhibiting the intended target in non-diseased tissues). For Trk inhibitors, the well-characterized safety profile is primarily due to this second category.
The Tropomyosin Receptor Kinase (Trk) family of receptors (TrkA, TrkB, TrkC) and their neurotrophin ligands are essential for the development and function of the nervous system, regulating processes including appetite, balance, and pain sensitivity [1] [2]. Inhibiting these receptors, while therapeutic, predictably leads to a constellation of on-target adverse events (AEs) [1].
The table below summarizes the frequency and management strategies for these common AEs, based on a clinical study of 96 patients treated with TRK inhibitors [1].
| Adverse Event | Frequency | Common Management Strategies |
|---|---|---|
| Weight Gain | 53% (51 of 96 patients) | Pharmacologic intervention (e.g., GLP-1 analogs, metformin); effective for weight stabilization or loss [1]. |
| Dizziness / Ataxia | 41% (95% CI, 31%-51%) | TRK inhibitor dose reduction was the most effective intervention [1]. |
| Withdrawal Pain | 35% (95% CI, 24%-46%) | More common with longer drug use; re-initiation of the TRK inhibitor was the most effective intervention [1]. |
| Paresthesias | 18% (17 of 96 patients) | Often perioral or a "sunburn" sensation; typically mild and improved after the first month, rarely requiring intervention [1]. |
For a pre-clinical research compound like Trk-IN-16, a robust off-target profiling strategy is crucial to determine its specificity and potential for unforeseen toxicities.
The workflow for a comprehensive off-target assessment is outlined in the diagram below.
If off-target activity is detected, consider these strategies:
Q: Our cellular assay shows efficacy, but we also observe unexpected cytotoxicity. What could this mean?
Q: The in vitro kinase profile is clean, but animal studies show unexpected toxicities. What's the next step?
Q: How do we differentiate between TrkA and TrkB off-target effects in a phenotypic screen?
The table below summarizes efficacy benchmarks from clinical trials of FDA-approved TRK inhibitors, which can serve as reference targets for your research [1].
| Parameter | Larotrectinib (Vitrakvi) | Repotrectinib (Augtyro) |
|---|---|---|
| Class | First-generation TRK Inhibitor | Next-generation ROS1/TRK Inhibitor |
| Objective Response Rate (ORR) | 77% (across tumors with NTRK fusions) | 79% (in TKI-naive ROS1+ NSCLC) |
| Median Duration of Response (DOR) | 59 months | 34.1 months |
| Median Progression-Free Survival (PFS) | 61 months | 35.7 months |
| Common Resistance Mechanisms | On-target kinase domain mutations (e.g., G595R, G667C). | On-target mutations (e.g., G2032R, G595R). |
| Key Feature | High efficacy in agnostic setting. | Designed to overcome resistance to prior TKIs. |
Here are solutions to common challenges in TRK inhibitor research.
FAQ 1: How can we overcome acquired resistance to a TRK inhibitor like Trk-IN-16?
FAQ 2: What is the best testing strategy to identify patients who will respond to this compound?
FAQ 3: How can we improve the central nervous system (CNS) activity of this compound?
Here are detailed methodologies for key experiments to evaluate and improve this compound.
Protocol 1: In Vitro Resistance Modeling and Mechanism Identification
Protocol 2: Validating TRK Signaling Inhibition in Cellular Models
The diagram below illustrates this TRK signaling pathway and the points of inhibition by your compound.
Given that this compound is a research compound, consider these advanced strategies:
This compound is a potent inhibitor of the Tropomyosin receptor kinase (TRK) family of proteins [1] [2]. Here is a summary of its key characteristics:
| Property | Description |
|---|---|
| Bioactivity | Potent TRK inhibitor; targets kinases regulating cell growth, differentiation, and signal transduction [1] [2]. |
| CAS Number | 1365212-81-2 [1] [2] |
| Molecular Formula | C₁₉H₂₀FN₅O [1] [2] |
| Molecular Weight | 353.39 g/mol [1] [2] |
| Potential Applications | Research into TRK-related diseases [1] [2]. |
| Source | Extracted from patent WO2012034091A1, compound X-21 [1] [2]. |
While specific protocols for this compound are not provided in the search results, the following information outlines common methods and challenges in TRK-related research.
NTRK gene fusions are a primary area of TRK research. The table below summarizes common detection methods as used in clinical practice [3]:
| Method | Role in Testing | Key Points |
|---|---|---|
| RNA-based Next-Generation Sequencing (NGS) | Gold Standard | Considered the most effective method for detecting NTRK gene fusions [4]. |
| Pan-TRK Immunohistochemistry (IHC) | Screening Tool | Used to detect TRK protein expression; requires confirmation by a molecular assay due to variable sensitivity and specificity [3]. |
| Fluorescence in situ hybridization (FISH) | Confirmatory Test | Can be used to confirm the presence of gene rearrangements [3]. |
The following diagram illustrates a sophisticated assay workflow developed for a different TRK-targeting drug (TRK-950, a monoclonal antibody), which highlights the complexity involved in validating these types of biological assays [5].
Since many biochemical assays are immunoassay-based, general troubleshooting principles apply. Here are common issues and solutions compiled from a technical resource [6].
| Problem | Possible Cause | Solution |
|---|---|---|
| Weak or No Signal | Reagents not at room temperature; incorrect storage; expired reagents. | Allow reagents to warm up for 15-20 mins; check storage conditions (typically 2-8°C); confirm expiration dates [6]. |
| High Background | Insufficient washing; substrate exposed to light; long incubation times. | Follow recommended washing procedures; store substrate in dark; adhere to protocol incubation times [6]. |
| Poor Replicate Data | Inconsistent washing; capture antibody not properly bound; well contamination. | Ensure consistent washing technique; use correct plate type (ELISA, not tissue culture); use fresh plate sealers [6]. |
| Inconsistent Results Between Assays | Inconsistent incubation temperature or timing; incorrect dilutions. | Maintain stable incubation temperature; use proper pipetting technique and double-check calculations [6]. |
The lack of detailed public information on this compound assays is not uncommon for research compounds. To move forward, you can:
This guide addresses common challenges in the pharmacokinetic (PK) optimization of TRK inhibitors, leveraging data from approved drugs and clinical research.
Q1: What are the key pharmacokinetic properties to optimize for a TRK inhibitor? The primary goals are to ensure sufficient drug exposure at the target site, minimize inter-patient variability, and reduce the risk of drug-drug interactions (DDIs). Key properties are summarized in the table below.
Table 1: Key PK Properties and Target Profiles for TRK Inhibitors
| PK Parameter | Description | Optimization Goal |
|---|---|---|
| Oral Bioavailability | Fraction of drug reaching systemic circulation | High and consistent absorption [1] [2] |
| Elimination Half-life | Time for plasma concentration to reduce by half | Suitable for once-daily dosing [2] |
| Volume of Distribution | Indicator of tissue penetration | Large volume, suggesting extensive tissue distribution [2] |
| Clearance Route | Primary pathway of drug elimination | Understood to manage DDIs (e.g., via CYP3A4) [1] [2] |
| Food Effect | Impact of food on drug absorption | Minimal to none, allowing dosing with/without food [2] |
| Plasma Protein Binding | Degree of drug binding to plasma proteins | High, but unbound fraction is pharmacologically active [2] |
Q2: How can gastric pH affect the absorption of my TRK inhibitor, and how can I manage this? Many TKIs are weakly basic and have pH-dependent solubility. Concomitant use of acid-reducing agents (e.g., proton pump inhibitors, H2 antagonists, antacids) can significantly impair solubility and absorption, decreasing bioavailability [1].
Q3: Which metabolic enzymes are most critical for TRK inhibitor clearance? Cytochrome P450 3A4 (CYP3A4) is the most prominent enzyme involved in the metabolism of many TKIs [1]. For instance, entrectinib is primarily metabolized by CYP3A4 to its major active metabolite, M5 [2].
Q4: What are the primary mechanisms of drug-drug interactions (DDIs) with TRK inhibitors? DDIs can occur through several mechanisms:
The following diagram illustrates the primary ADME processes and potential interaction sites for TRK inhibitors.
Problem 1: High Variability in Plasma Drug Concentrations
Problem 2: Unexpected Low Bioavailability Despite Good Solubility and Permeability
Problem 3: Managing Toxicity Related to Drug Accumulation
Problem 4: Planning for Critical Drug-Drug Interaction (DDI) Studies
Table 2: Key DDI Studies for TRK Inhibitor Development
| Perpetrator Drug | Object Drug | Study Type | Criticality |
|---|---|---|---|
| TRK Inhibitor | CYP3A4 Substrate (e.g., midazolam) | Clinical DDI | High (if the TKI inhibits CYP3A4) |
| Strong CYP3A4 Inhibitor (e.g., itraconazole) | TRK Inhibitor | Clinical DDI | High (informs contraindication or dose reduction) |
| Strong CYP3A4 Inducer (e.g., rifampin) | TRK Inhibitor | Clinical DDI | High (assesses risk of therapeutic failure) |
| TRK Inhibitor | P-gp Substrate (e.g., digoxin) | In vitro / Clinical | Medium |
The following table summarizes the primary on-target resistance mutations that have been clinically documented for first-generation TRK inhibitors like larotrectinib and entrectinib. These mutations are a useful reference point for investigating resistance to other TRK-targeting compounds [1] [2] [3].
| Mutation Type | Example Mutations (TRKA/TRKB/TRKC) | Effect on Inhibitor Binding | Potential Experimental Strategies |
|---|---|---|---|
| Solvent-Front (SF) | G595R / G639R / G623R | Introduces steric hindrance, physically blocking the drug from binding to its pocket [1] [4]. | Test against next-generation TRK inhibitors (e.g., Selitrectinib, Repotrectinib, Zurletrectinib) designed to circumvent this steric clash [1] [3] [5]. |
| Gatekeeper (GK) | F589L / F633L / F617L | Alters a key residue in the ATP-binding pocket, reducing drug affinity [1] [4]. | Employ type II inhibitors that bind to the inactive kinase conformation (DFG-out), which may be less affected by this mutation [3]. |
| xDFG Motif | G667C / G709C / G696A | Impacts the DFG motif, stabilizing active kinase conformation and hindering binding of type I inhibitors [1] [3]. | Investigate type II allosteric inhibitors or proteolysis-targeting chimeras (PROTACs) that can degrade the mutant protein [1] [3]. |
When you encounter resistance in your experiments, the following systematic workflow can help identify the mechanism and guide your next steps. This process is summarized in the diagram below.
Step 1: Confirm On-Target Activity
Step 2: Genetic Analysis for On-Target Mutations
Step 3: Functional Assays for Off-Target Mechanisms
Step 4: Testing Next-Generation Compounds & Combinations
Q1: What are the most common on-target resistance mutations for TRK inhibitors? The most frequently observed on-target mutations affect three key regions of the kinase domain: the solvent-front (e.g., TRKA G595R), the gatekeeper (e.g., TRKA F589L), and the xDFG motif (e.g., TRKA G667C). Solvent-front mutations are the most prevalent in clinical reports [2] [4].
Q2: How can we overcome resistance caused by xDFG mutations? xDFG mutations (e.g., TRKA G667C) are particularly challenging as they can confer resistance to both first- and some second-generation type I inhibitors. Promising strategies include:
Q3: Our models show resistance with no NTRK mutations. What should we investigate next? This strongly suggests an off-target or bypass resistance mechanism. Your investigation should focus on:
The table below summarizes the available information for each compound, highlighting the data disparity.
| Feature | Trk-IN-16 | Larotrectinib |
|---|---|---|
| Development Status | Early-stage research chemical [1] | Approved drug (US FDA, EMA, etc.) [2] [3] |
| Available Efficacy Data | No public data on potency (IC50) or cellular activity [1] | Robust clinical trial data (see detailed tables below) |
| Primary Use | "For research use only" [1] | Treatment of adult & pediatric patients with TRK fusion-positive solid tumors [2] |
| Known Targets | Potent inhibitor of TRK (pan-TRK inhibitor based on description) [1] | Highly selective inhibitor of TRKA, TRKB, and TRKC [2] [4] |
Since no data exists for this compound, the following tables detail the established efficacy of larotrectinib from clinical trials and real-world studies.
Efficacy in Clinical Trials for TRK Fusion-Positive Cancers Data from pooled analyses of clinical trials (NCT02637687, NCT02576431) demonstrate the tumor-agnostic efficacy of larotrectinib [2] [3].
| Cancer Type | Objective Response Rate (ORR) | Additional Efficacy Metrics |
|---|---|---|
| Various Solid Tumors (Pooled analysis, n=159) | 79% [3] | Median PFS: 28.3 months; Median OS: 44.4 months [3] |
| Primary CNS Tumors (n=33) | 30% [2] | 24-week disease control rate: 73%; Median time to response: 1.9 months [2] |
| Gastrointestinal Cancers (n=44) | 28% (All GI cancers), 44% (Colorectal cancer subset) [5] | Median DoR: 27 months; Median PFS: 6 months (All GI cancers) [5] |
Comparative Effectiveness vs. Standard of Care A 2025 matched comparative effectiveness study compared larotrectinib with real-world standard of care (SOC) in adults with common TRK fusion-positive tumors (e.g., NSCLC, colorectal cancer, sarcoma) [3].
| Outcome Measure | Larotrectinib (Median) | Standard of Care (Median) | Hazard Ratio (HR) |
|---|---|---|---|
| Overall Survival (OS) | Not Reached | 37.2 months | 0.44 (95% CI, 0.23 to 0.83) [3] |
| Progression-Free Survival (PFS) | 36.8 months | 5.2 months | 0.29 (95% CI, 0.18 to 0.46) [3] |
| Time to Next Treatment (TTNT) | Not Reached | 10.6 months | 0.22 (95% CI, 0.13 to 0.38) [3] |
The efficacy data for larotrectinib comes from well-defined clinical trial protocols. Here is a summary of the key methodological elements from the studies cited:
The following diagram illustrates the normal TRK signaling pathway and how NTRK gene fusions drive cancer, which is the mechanism targeted by larotrectinib.
The search results indicate that TRK-IN-16 is recognized as a potent TRK inhibitor for research purposes [1]. However, the information is confined to a basic commercial product introduction. Key details are missing from the public domain:
For context, the table below summarizes the stark contrast between the information available for this compound and established TRK inhibitors.
| Inhibitor Name | Development Status | Available Efficacy & Safety Data | Source of Information |
|---|---|---|---|
| This compound | Early research compound | Not available in search results | Commercial supplier website [1] |
| Larotrectinib | FDA-approved drug | Robust clinical trial data; tumor-agnostic approval [2] [3] [4] | Multiple clinical studies & real-world evidence |
| Entrectinib | FDA-approved drug | Well-documented clinical efficacy and safety profile [5] | Published clinical trial results |
Although data on this compound is unavailable, the search results provide a clear picture of the TRK inhibitor field, which can help you contextualize what kind of data is typically needed for a comparative guide.
Given the lack of publicly available data, you may need to employ more specialized strategies to find information on this compound:
The table below summarizes key TRK inhibitors with established clinical or preclinical data, which can provide a benchmark for comparison once data for Trk-IN-16 becomes available.
| Inhibitor Name | Generation | Key Targets | Primary Use & Notes | Reported Clinical Efficacy (in TRK fusion-positive cancers) |
|---|---|---|---|---|
| Larotrectinib | First | TRKA, TRKB, TRKC (highly selective) | Tumor-agnostic for NTRK fusion-positive cancers [1] | ORR: 75-81% across multiple trials [1] |
| Entrectinib | First | TRKA/B/C, ROS1, ALK | Tumor-agnostic; CNS active [2] [1] | ORR: Data from integrated analysis [1] |
| Selitrectinib (LOXO-195) | Second | TRKA/B/C | Designed to overcome acquired resistance to 1st-gen inhibitors [2] [1] | Proof-of-concept responses reported [1] |
| Repotrectinib | Second | TRKA/B/C, ROS1, ALK | Designed to overcome resistance mutations [2] [1] | Proof-of-concept responses reported [1] |
| Trk-IN-3 (PF-06733804) | Preclinical | Pan-TRK (TRKA, TRKB, TRKC) | Potent pan-Trk inhibitor (IC50: 8.4, 6.2, 2.2 nM for TrkA/B/C) [3] | Precellular compound; anti-hyperalgesic effect noted [3] |
Based on standard methodologies in the field, here are the key experiments and protocols you would typically use to generate a comparative data set.
In Vitro Potency and Selectivity Profiling: This is fundamental for characterizing any new TRK inhibitor. The core activity is measured using enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) for each TRK kinase (TRKA, TRKB, TRKC) [1]. To establish selectivity, the compound is profiled against a large panel of other kinases (e.g., 229+ kinases) to ensure it does not inhibit unintended targets, which could lead off-target side effects [1]. Furthermore, cellular assays on cancer cell lines harboring NTRK fusions (e.g., with TPM3-NTRK1, ETV6-NTRK3) are used to measure inhibition of downstream signaling pathways like MAPK and PI3K-AKT, often via western blot analysis [4] [1].
In Vivo Efficacy and Safety Studies: These studies validate antitumor activity in a living organism. The standard model is the mouse xenograft model, where human tumors with NTRK fusions are implanted into immunodeficient mice. The primary readouts are tumor volume reduction and progression-free survival after treatment with the inhibitor [4] [1]. Given the role of TRK in the nervous system, particular attention is paid to on-target neurological side effects, monitoring for dizziness, ataxia, and weight gain in animal models and later in clinical trials [1].
Resistance Mutation Profiling: For next-generation inhibitors, it is crucial to test their activity against known resistance mutations. This involves testing the compound in models (biochemical, cellular, or animal) engineered with common on-target resistance mutations, such as solvent-front (e.g., TRKA G595R), gatekeeper (e.g., TRKA F589L), and xDFG motif mutations [2].
The diagram below illustrates the core signaling pathway driven by NTRK fusions and the mechanism of action for ATP-competitive TRK inhibitors, which is relevant for classifying this compound.
Since direct data on this compound is not publicly available in the search results I obtained, here are suggested steps to find the information you need: